Lipophilicity Modulation via Positional Isomerism: 6-Bromo vs. 5-Bromo Substitution
The specific position of the bromine atom on the pyridine ring directly influences the compound's lipophilicity. The target compound, 1-[(6-Bromopyridin-2-yl)methyl]azepane, exhibits a computed XLogP3 value of 3.0 [1]. In contrast, its direct positional isomer, 1-[(5-Bromopyridin-2-yl)methyl]azepane, shows a computed XLogP3 value of 2.6 [2]. This quantitative difference is critical for applications where precise control over partition coefficients is required for optimizing pharmacokinetic properties or passive membrane diffusion.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 1-[(5-Bromopyridin-2-yl)methyl]azepane: 2.6 |
| Quantified Difference | 0.4 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.4 log unit difference in XLogP3 can translate to a significant variation in in vivo distribution and target engagement, making the correct isomer essential for reliable and reproducible experimental outcomes.
- [1] PubChem Compound Summary for CID 130166073, 1-[(6-Bromopyridin-2-yl)methyl]azepane. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 115622384, 1-[(5-Bromopyridin-2-yl)methyl]azepane. National Center for Biotechnology Information (2026). View Source
